molecular formula C11H12O B2671882 1-Ethynyl-2-propoxybenzene CAS No. 1565713-18-9

1-Ethynyl-2-propoxybenzene

Cat. No.: B2671882
CAS No.: 1565713-18-9
M. Wt: 160.216
InChI Key: HPMSIHODUFUPMS-UHFFFAOYSA-N
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Description

1-Ethynyl-2-propoxybenzene is an organic compound with the molecular formula C₁₁H₁₂O It is a derivative of benzene, featuring an ethynyl group and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-propoxybenzene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alkenes or alkanes.

Comparison with Similar Compounds

Uniqueness: 1-Ethynyl-2-propoxybenzene is unique due to the specific combination of the ethynyl and propoxy groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

1-ethynyl-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h2,5-8H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMSIHODUFUPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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